Butanedioate;hydron Butanedioate;hydron Succinic acid, also known as butanedionic acid or succinate, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Succinic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Succinic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Succinic acid has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, breast milk, sweat, and blood. Within the cell, succinic acid is primarily located in the mitochondria, endoplasmic reticulum, peroxisome and cytoplasm. Succinic acid exists in all eukaryotes, ranging from yeast to humans. Succinic acid participates in a number of enzymatic reactions. In particular, Succinic acid can be biosynthesized from succinic acid semialdehyde; which is mediated by the enzyme succinate-semialdehyde dehydrogenase, mitochondrial. Furthermore, Succinic acid can be converted into fumaric acid; which is catalyzed by the enzyme succinate dehydrogenase. Finally, Succinic acid can be biosynthesized from acetoacetic acid and succinyl-CoA through the action of the enzyme succinyl-coa:3-ketoacid coenzyme A transferase 1, mitochondrial. In humans, succinic acid is involved in the oncogenic action OF 2-hydroxyglutarate pathway, the citric Acid cycle pathway, the phytanic Acid peroxisomal oxidation pathway, and the ketone body metabolism pathway. Succinic acid is also involved in several metabolic disorders, some of which include the hyperornithinemia with gyrate atrophy (hoga) pathway, the isovaleric aciduria pathway, the 3-methylglutaconic aciduria type III pathway, and the hyperprolinemia type II pathway. Succinic acid is an odorless and sour tasting compound that can be found in a number of food items such as onion-family vegetables, dock, common walnut, and tarragon. This makes succinic acid a potential biomarker for the consumption of these food products. Succinic acid is a potentially toxic compound. Succinic acid has been found to be associated with several diseases known as lung cancer, lipoyltransferase 1 deficiency, canavan disease, and alzheimer's disease; succinic acid has also been linked to the inborn metabolic disorders including d-2-hydroxyglutaric aciduria.
Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992)
Succinic acid is an alpha,omega-dicarboxylic acid resulting from the formal oxidation of each of the terminal methyl groups of butane to the corresponding carboxy group. It is an intermediate metabolite in the citric acid cycle. It has a role as a nutraceutical, a radiation protective agent, an anti-ulcer drug, a micronutrient and a fundamental metabolite. It is an alpha,omega-dicarboxylic acid and a C4-dicarboxylic acid. It is a conjugate acid of a succinate(1-).
Brand Name: Vulcanchem
CAS No.: 110-15-6
VCID: VC0118178
InChI: InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
SMILES: [H+].[H+].C(CC(=O)[O-])C(=O)[O-]
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol

Butanedioate;hydron

CAS No.: 110-15-6

Reference Standards

VCID: VC0118178

Molecular Formula: C4H6O4

Molecular Weight: 118.09 g/mol

Butanedioate;hydron - 110-15-6

CAS No. 110-15-6
Product Name Butanedioate;hydron
Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
IUPAC Name butanedioate;hydron
Standard InChI InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Standard InChIKey KDYFGRWQOYBRFD-UHFFFAOYSA-N
Impurities ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max
SMILES [H+].[H+].C(CC(=O)[O-])C(=O)[O-]
Canonical SMILES [H+].[H+].C(CC(=O)[O-])C(=O)[O-]
Appearance Powder
Boiling Point 455 °F at 760 mm Hg (Decomposes) (NTP, 1992)
235 dec °C
235 °C
Colorform WHITE MINUTE MONOCLINIC PRISMS
Triclinic or monoclinic prisms
Density 1.572 at 68 °F (NTP, 1992)
1.572 @ 25 °C/4 °C
Flash Point 160 °C (open cup)
Melting Point 363 to 365 °F (NTP, 1992)
188 °C
188.0 °C
185,0-190,0 °C
Mp 184-185 °
185-188°C
Physical Description Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992)
Liquid; OtherSolid, Liquid
Colourless or white, odourless crystals
Solid
Description Succinic acid, also known as butanedionic acid or succinate, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Succinic acid is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Succinic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Succinic acid has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, breast milk, sweat, and blood. Within the cell, succinic acid is primarily located in the mitochondria, endoplasmic reticulum, peroxisome and cytoplasm. Succinic acid exists in all eukaryotes, ranging from yeast to humans. Succinic acid participates in a number of enzymatic reactions. In particular, Succinic acid can be biosynthesized from succinic acid semialdehyde; which is mediated by the enzyme succinate-semialdehyde dehydrogenase, mitochondrial. Furthermore, Succinic acid can be converted into fumaric acid; which is catalyzed by the enzyme succinate dehydrogenase. Finally, Succinic acid can be biosynthesized from acetoacetic acid and succinyl-CoA through the action of the enzyme succinyl-coa:3-ketoacid coenzyme A transferase 1, mitochondrial. In humans, succinic acid is involved in the oncogenic action OF 2-hydroxyglutarate pathway, the citric Acid cycle pathway, the phytanic Acid peroxisomal oxidation pathway, and the ketone body metabolism pathway. Succinic acid is also involved in several metabolic disorders, some of which include the hyperornithinemia with gyrate atrophy (hoga) pathway, the isovaleric aciduria pathway, the 3-methylglutaconic aciduria type III pathway, and the hyperprolinemia type II pathway. Succinic acid is an odorless and sour tasting compound that can be found in a number of food items such as onion-family vegetables, dock, common walnut, and tarragon. This makes succinic acid a potential biomarker for the consumption of these food products. Succinic acid is a potentially toxic compound. Succinic acid has been found to be associated with several diseases known as lung cancer, lipoyltransferase 1 deficiency, canavan disease, and alzheimer's disease; succinic acid has also been linked to the inborn metabolic disorders including d-2-hydroxyglutaric aciduria.
Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992)
Succinic acid is an alpha,omega-dicarboxylic acid resulting from the formal oxidation of each of the terminal methyl groups of butane to the corresponding carboxy group. It is an intermediate metabolite in the citric acid cycle. It has a role as a nutraceutical, a radiation protective agent, an anti-ulcer drug, a micronutrient and a fundamental metabolite. It is an alpha,omega-dicarboxylic acid and a C4-dicarboxylic acid. It is a conjugate acid of a succinate(1-).
Solubility 5 to 10 mg/mL at 72° F (NTP, 1992)
83200 mg/L (at 25 °C)
0.70 M
83.2 mg/mL at 25 °C
Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene.
1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether
Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether
IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM
In water, 8.32X10+4 mg/L @ 25 °C
83.2 mg/mL
Synonyms 1,2 Ethanedicarboxylic Acid
1,2-Ethanedicarboxylic Acid
1,4 Butanedioic Acid
1,4-Butanedioic Acid
Ammonium Succinate
Butanedioic Acid
Potassium Succinate
Succinate
Succinate, Ammonium
Succinate, Potassium
Succinic Acid
Vapor Pressure 1.91e-07 mmHg
1.91X10-7 mm Hg @ 25 °C /extrapolated/
PubChem Compound 21952380
Last Modified Nov 12 2021
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